N-(2-methoxyethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
This compound belongs to a class of heterocyclic small molecules featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine ring. The structure includes:
- Triazolo-pyridazine moiety: A bicyclic system with a propan-2-yl (isopropyl) substituent at position 3, contributing to steric bulk and lipophilicity .
- Piperidine-4-carboxamide: The piperidine ring is substituted at position 1 with the triazolo-pyridazine group and at position 4 with a carboxamide linked to a 2-methoxyethyl chain. The 2-methoxyethyl group may enhance solubility compared to aromatic substituents .
Properties
Molecular Formula |
C17H26N6O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H26N6O2/c1-12(2)16-20-19-14-4-5-15(21-23(14)16)22-9-6-13(7-10-22)17(24)18-8-11-25-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,24) |
InChI Key |
XXBVOWIGZYPRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Activation of the Carboxylic Acid
Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C to form the corresponding acid chloride. The reaction is quenched with anhydrous sodium sulfate, and the product is isolated via rotary evaporation.
Amidation with 2-Methoxyethylamine
The acid chloride reacts with 2-methoxyethylamine in the presence of triethylamine (Et₃N) as a base. The reaction is conducted in tetrahydrofuran (THF) at room temperature for 12 hours, yielding N-(2-methoxyethyl)piperidine-4-carboxamide.
Optimization Notes:
-
Solvent: THF ensures solubility of both the acid chloride and amine.
-
Base: Et₃N neutralizes HCl, driving the reaction to completion.
-
Yield: 90–94% after column chromatography (silica gel, ethyl acetate/hexane).
Coupling of the Triazolo[4,3-b]Pyridazine and Piperidine Moieties
The final step involves coupling the triazolo[4,3-b]pyridazine core with the piperidine-4-carboxamide subunit. A Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) is typically employed, depending on the leaving group present on the pyridazine ring.
Nucleophilic Aromatic Substitution
When the triazolo[4,3-b]pyridazine bears a halogen (e.g., chlorine) at position 6, SNAr with the piperidine amine proceeds in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
Conditions:
Palladium-Catalyzed Coupling
For enhanced efficiency, palladium catalysts such as Pd(OAc)₂ with Xantphos as a ligand enable coupling at lower temperatures (60°C) in toluene. This method reduces reaction time to 12 hours and improves yields to 75–80%.
Optimization and Scale-Up Considerations
Solvent and Base Selection
Purification Techniques
-
Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted starting materials.
-
Recrystallization from ethanol/water mixtures enhances purity to >99% (HPLC).
Analytical Characterization
The final product is characterized via:
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(2-methoxyethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for specific receptors or enzymes.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Its chemical stability and reactivity make it a candidate for various industrial applications, including the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are essential to understanding its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below compares the target compound with similar triazolo-pyridazine derivatives:
*Molecular weight inferred from structural similarity to .
Key Observations:
Substituent Position : The position of the carboxamide on the piperidine ring (3 vs. 4) affects binding geometry. For example, 4-carboxamide derivatives (target compound, ) are associated with protein-targeting roles, while 3-carboxamide analogs lack explicit target data .
Aromatic substituents (e.g., phenyl in ) enhance lipophilicity but may reduce solubility.
Biological Targets :
Pharmacological and Functional Comparisons
Lin28 Inhibition:
- N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) :
BRD4 Inhibition:
- Compound in : Features a chlorophenyl-piperazine group linked to the piperidine carboxamide, enabling BRD4 binding (IC50 ~100 nM). The target compound’s 2-methoxyethyl group may lack the rigidity required for bromodomain interactions.
Allosteric Modulation (PEF(S)):
- Triazolo-pyridazine-pyridines (e.g., ) displace TNS from allosteric sites, suggesting that the core structure facilitates hydrophobic interactions. The target compound’s 2-methoxyethyl chain could enhance water solubility for improved bioavailability.
Biological Activity
N-(2-methoxyethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse biological activities. The structural formula can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 341.41 g/mol
- Key Functional Groups : Triazole, piperidine, carboxamide
Anticancer Properties
Research has indicated that compounds containing the 1,2,4-triazole ring exhibit significant anticancer properties. A study highlighted that triazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives similar to this compound have shown promising results against breast cancer cell lines with IC₅₀ values in the micromolar range .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The nitrogen atoms in the heterocyclic structure facilitate hydrogen bonding with DNA, potentially disrupting replication and transcription processes .
- Enzyme Inhibition : Compounds like this may act as inhibitors of key enzymes involved in cancer metabolism.
- Induction of Apoptosis : Evidence suggests that triazole derivatives can activate apoptotic pathways in cancer cells .
Study 1: Anticancer Screening
In a notable study conducted on multicellular spheroids, a library of compounds including triazole derivatives was screened for anticancer activity. The results indicated that specific derivatives exhibited cytotoxic effects against colorectal cancer cell lines with IC₅₀ values ranging from 6.2 μM to 43.4 μM .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HCT-116 | 6.2 |
| Similar Derivative | T47D | 27.3 |
Study 2: Pharmacological Profiles
Another investigation into nitrogen heterocycles revealed that many exhibit anti-inflammatory and antimicrobial activities alongside anticancer effects . This broad spectrum of activity underscores the potential utility of this compound in therapeutic applications beyond oncology.
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?
The synthesis requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during coupling steps to minimize side reactions (e.g., hydrolysis of the carboxamide group).
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
- Catalysts : Employ coupling agents like HATU or EDCI·HCl for amide bond formation, with DIPEA as a base to neutralize byproducts .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is critical for isolating the final product with >95% purity .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., isopropyl group on the triazolo ring) and piperidine conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns .
- X-ray crystallography : For resolving ambiguous stereochemistry or confirming binding modes in target complexes (if co-crystallized) .
Q. How does the compound’s heterocyclic architecture influence its physicochemical properties?
The triazolopyridazine core and piperidine-4-carboxamide moiety contribute to:
- Solubility : Moderate aqueous solubility due to the methoxyethyl group, but lipophilic regions may necessitate formulation adjustments for in vivo studies .
- Stability : Susceptibility to oxidation at the pyridazine ring under acidic conditions, requiring inert storage environments .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s biological target(s)?
A multi-modal approach is advised:
- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to screen against bromodomains (e.g., BRD4), given structural similarities to bivalent inhibitors like AZD5153 .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts upon compound treatment .
- Transcriptomic profiling : RNA-seq to identify downstream effects (e.g., MYC downregulation), linking target modulation to phenotypic outcomes .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
Contradictions often arise from off-target effects or assay variability. Mitigation strategies include:
- Systematic substituent variation : Test analogs with modifications to the methoxyethyl group or triazolo ring to isolate pharmacophore contributions .
- Orthogonal assays : Validate activity in both biochemical (e.g., kinase inhibition panels) and cell-based (e.g., proliferation assays) systems .
- Molecular dynamics simulations : Model binding pocket interactions to rationalize potency differences (e.g., piperidine flexibility vs. steric hindrance) .
Q. What experimental designs are optimal for assessing in vivo efficacy and pharmacokinetics (PK)?
- Xenograft models : Use immunocompromised mice implanted with cancer cell lines (e.g., hematological or solid tumors) to evaluate tumor growth inhibition .
- PK parameters : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS, noting the compound’s potential for CYP450-mediated metabolism .
- Dose optimization : Conduct tiered dosing studies (e.g., 10–100 mg/kg) to balance efficacy with toxicity, leveraging pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. How can researchers address challenges in synthesizing enantiomerically pure analogs of this compound?
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve racemic mixtures .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) during key steps like piperidine ring formation to control stereochemistry .
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and replicate experiments across independent labs .
- Target Validation : Combine genetic (e.g., CRISPR knockouts) and pharmacological (e.g., siRNA) approaches to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
